molecular formula C14H14N2OS B12925928 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one

6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one

Cat. No.: B12925928
M. Wt: 258.34 g/mol
InChI Key: UXXSODJHTRZFBI-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one is a heterocyclic compound known for its diverse chemical properties and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a methyl group, a methylthio group, and a phenylvinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one typically involves multi-step organic reactions

    Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the methylthio and phenylvinyl groups can be achieved through nucleophilic substitution reactions. For instance, the methylthio group can be introduced using methylthiolating agents like methylthiol chloride in the presence of a base.

    Vinylation: The phenylvinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazinone ring or the phenylvinyl group, leading to hydrogenated derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the vinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for vinylation reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Hydrogenated pyridazinone derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound has shown potential as a pharmacophore for the development of drugs targeting specific enzymes or receptors. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The phenylvinyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one
  • 6-Methyl-2-(2-(ethylthio)-1-phenylvinyl)pyridazin-3(2H)-one
  • 6-Methyl-2-(2-(methylthio)-1-(4-methylphenyl)vinyl)pyridazin-3(2H)-one

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the methylthio group enhances its ability to undergo oxidation reactions, while the phenylvinyl group contributes to its interaction with biological targets.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

6-methyl-2-[(Z)-2-methylsulfanyl-1-phenylethenyl]pyridazin-3-one

InChI

InChI=1S/C14H14N2OS/c1-11-8-9-14(17)16(15-11)13(10-18-2)12-6-4-3-5-7-12/h3-10H,1-2H3/b13-10-

InChI Key

UXXSODJHTRZFBI-RAXLEYEMSA-N

Isomeric SMILES

CC1=NN(C(=O)C=C1)/C(=C\SC)/C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=O)C=C1)C(=CSC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.